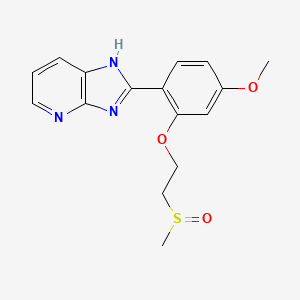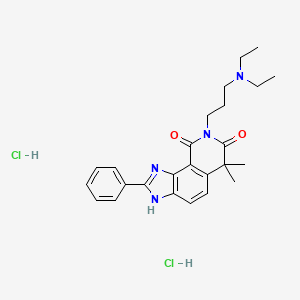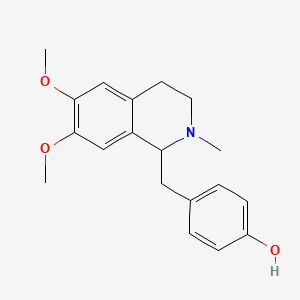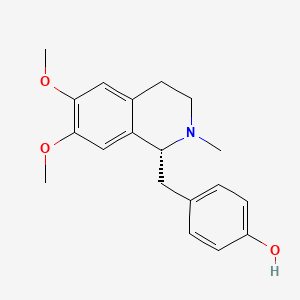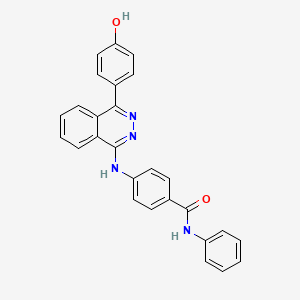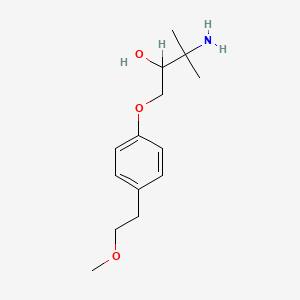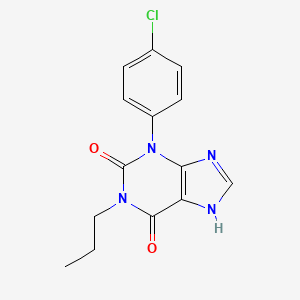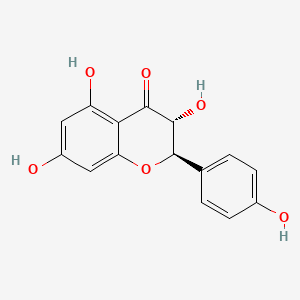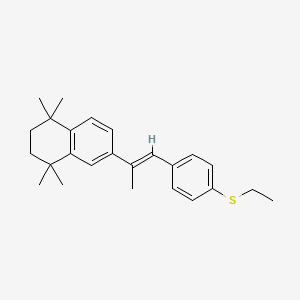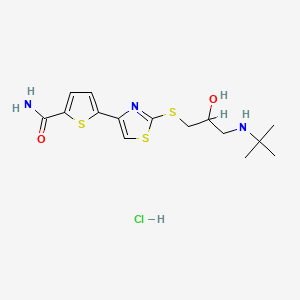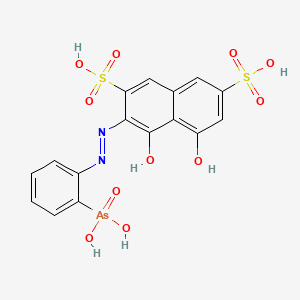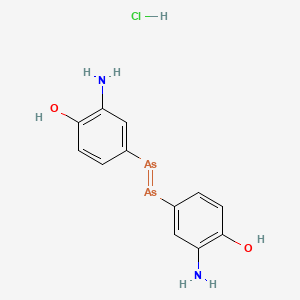
Atiprimod dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atiprimod Dimaleate is the dimaleate salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Applications De Recherche Scientifique
Atiprimod's Role in Multiple Myeloma (MM) Treatment
- Inhibition of MM Cell Proliferation and Induction of Apoptosis : Atiprimod has shown effectiveness in inhibiting the proliferation of multiple myeloma cells and inducing apoptosis. It blocks the signal transducer and activator of transcription (STAT) 3 activation and downregulates antiapoptotic proteins, leading to cell cycle arrest and activation of caspase 3, a key enzyme in apoptosis. This mechanism suggests its potential role in future MM therapies (Amit-Vazina et al., 2005).
- Antitumor Activity in MM : Studies have demonstrated Atiprimod's antitumor activity in vivo in mouse models of MM. It modulates genes related to apoptosis, cell-signaling, and bone development, highlighting its potential as a clinical treatment for MM (Neri et al., 2007).
Atiprimod's Efficacy Against Other Cancers
- Mantle Cell Lymphoma (MCL) : Atiprimod has been found to inhibit the growth and induce apoptosis in MCL cell lines and primary tumor cells. It modulates various pathways, including the activation of c-Jun N-terminal protein kinases (JNK) and upregulation of Bax and Bad, key proteins in the apoptosis pathway (Wang et al., 2006).
- Hepatocellular Carcinoma (HCC) : In HCC cells, Atiprimod has been shown to induce apoptosis by deactivating protein kinase B (Akt) and STAT3 signaling pathways. This finding suggests its utility as a multifunctional drug candidate for HCC treatment (Choudhari et al., 2007).
- Acute Myeloid Leukemia (AML) : Atiprimod inhibits AML cell growth and induces apoptosis, primarily by hindering the Jak-Stat signaling pathway (Faderl et al., 2007).
- Breast Cancer : Research indicates that Atiprimod triggers apoptotic cell death in breast cancer cells by acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis, illustrating its potential in breast cancer treatment (Coker-Gurkan et al., 2021).
General Anticancer Properties
- Inhibition of Cancer Cell Proliferation and Angiogenesis : Atiprimod shows anti-proliferative and anti-angiogenic activities, affecting a wide range of human cancer cell lines. It disrupts crucial molecules essential for tumor growth, invasion, and metastasis, suggesting its broader application in cancer therapy (Shailubhai et al., 2004).
Propriétés
Numéro CAS |
183063-72-1 |
|---|---|
Nom du produit |
Atiprimod dimaleate |
Formule moléculaire |
C30H52N2O8 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
WWCRKTZNNINNOT-SPIKMXEPSA-N |
SMILES isomérique |
CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





